4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-4,6-dimethylaniline. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents.
Biological Studies: Investigated for its potential inhibitory effects on certain enzymes and biological pathways.
Industrial Chemistry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biological processes, resulting in antimicrobial or other biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide
- 4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzenesulfonamide
Uniqueness
This compound is unique due to the specific positioning of the chloro and dimethyl groups on the benzene ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-(2-chloro-4,6-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-7-10(2)14(13(16)8-9)17-20(18,19)12-5-3-11(15)4-6-12/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYALERPAFCWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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